2,2-Diethyl dispiro[3.1.3^{6}.1^{4}]decane-2,2-dicarboxylate
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Overview
Description
2,2-Diethyl dispiro[3.1.3{6}.1{4}]decane-2,2-dicarboxylate is a complex organic compound with the molecular formula C16H24O4 It is characterized by its unique spirocyclic structure, which consists of two spiro-connected cyclohexane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl dispiro[3.1.3{6}.1{4}]decane-2,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of diethyl malonate with a suitable spirocyclic ketone under basic conditions, followed by esterification. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl dispiro[3.1.3{6}.1{4}]decane-2,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester groups, using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of diacids or diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2,2-Diethyl dispiro[3.1.3{6}.1{4}]decane-2,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2-Diethyl dispiro[3.1.3{6}.1{4}]decane-2,2-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl dispiro[3.1.3{6}.1{4}]decane-2,2-dicarboxylate
- 2,2-Diethyl spiro[3.1.3{6}.1{4}]decane-2,2-dicarboxylate
Uniqueness
2,2-Diethyl dispiro[3.1.3{6}.1{4}]decane-2,2-dicarboxylate is unique due to its specific diethyl substitution, which can influence its chemical reactivity and physical properties. The presence of two spiro-connected cyclohexane rings also imparts a distinct three-dimensional structure, making it a valuable scaffold in various applications.
Properties
IUPAC Name |
diethyl dispiro[3.1.36.14]decane-8,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-3-19-12(17)16(13(18)20-4-2)10-15(11-16)8-14(9-15)6-5-7-14/h3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHHQVPSBBPTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CC3(C2)CCC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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